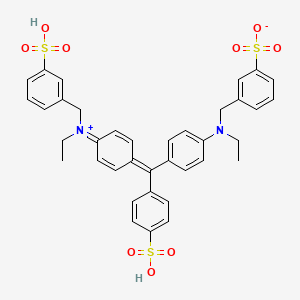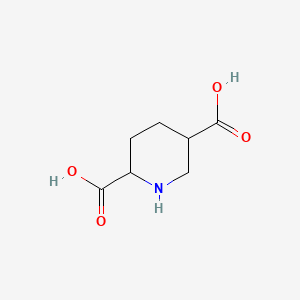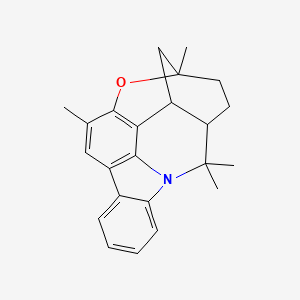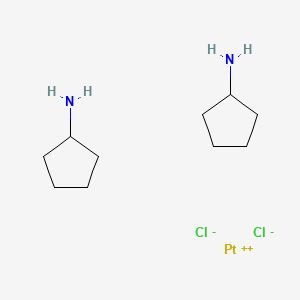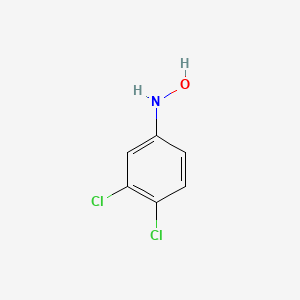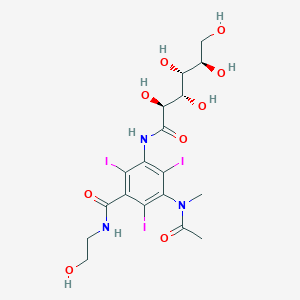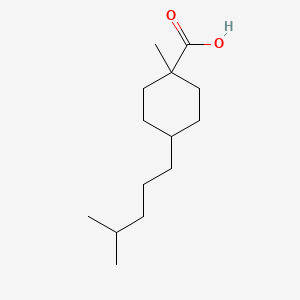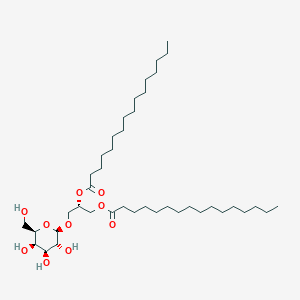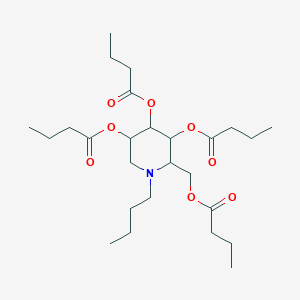
5'-N-methylcarboxamidoadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-N-methylcarboxamidoadenosine is a purine nucleoside analog that belongs to the class of organic compounds known as purine nucleosides. It is characterized by the presence of a purine base attached to a ribosyl moiety. This compound is known for its role as an agonist of adenosine receptors, particularly the A2 adenosine receptor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-N-methylcarboxamidoadenosine can be achieved through several synthetic routes. One common method involves the reaction of (3aR,4S,6aS)-6-(6-amino-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid methylamide with trifluoroacetic acid at ambient temperature for 0.5 hours . This reaction yields 5’-N-methylcarboxamidoadenosine with a yield of approximately 43% .
Industrial Production Methods
Industrial production methods for 5’-N-methylcarboxamidoadenosine typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
5’-N-methylcarboxamidoadenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert 5’-N-methylcarboxamidoadenosine into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced nucleoside analogs.
科学研究应用
5’-N-methylcarboxamidoadenosine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their chemical properties.
Biology: This compound serves as a tool for investigating the role of adenosine receptors in various biological processes.
Medicine: 5’-N-methylcarboxamidoadenosine is studied for its potential therapeutic effects, particularly in the context of cardiovascular and neurological disorders.
Industry: It is utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 5’-N-methylcarboxamidoadenosine involves its interaction with adenosine receptors, particularly the A2 adenosine receptor . Upon binding to these receptors, it activates intracellular signaling pathways that mediate various physiological effects. The molecular targets and pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and the modulation of downstream signaling cascades .
相似化合物的比较
5’-N-methylcarboxamidoadenosine can be compared with other similar compounds, such as:
2-Chloro-5’-N-methylcarboxamidoadenosine: This compound contains a chlorine atom at the 2-position, which enhances its selectivity for the A3 adenosine receptor.
N6-(3-iodobenzyl)-5’-N-methylcarboxamidoadenosine: This analog features an iodinated benzyl group at the N6 position, which increases its potency and selectivity for adenosine receptors.
The uniqueness of 5’-N-methylcarboxamidoadenosine lies in its specific structure and its ability to selectively activate adenosine receptors, making it a valuable tool in both research and therapeutic applications.
属性
CAS 编号 |
35788-27-3 |
|---|---|
分子式 |
C11H14N6O4 |
分子量 |
294.27 g/mol |
IUPAC 名称 |
5-(6-aminopurin-9-yl)-3,4-dihydroxy-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C11H14N6O4/c1-13-10(20)7-5(18)6(19)11(21-7)17-3-16-4-8(12)14-2-15-9(4)17/h2-3,5-7,11,18-19H,1H3,(H,13,20)(H2,12,14,15) |
InChI 键 |
PLYRYAHDNXANEG-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
手性 SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
规范 SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
同义词 |
5'-N-methylcarboxamideadenosine MECA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B1201693.png)
![2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B1201696.png)
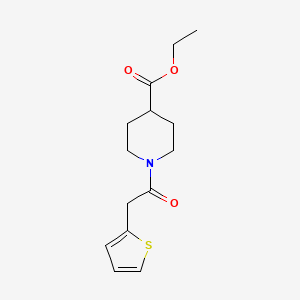
![7-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-1-benzopyran-2-one](/img/structure/B1201698.png)
